molecular formula C11H8N4S B14143319 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- CAS No. 3770-46-5

1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)-

Cat. No.: B14143319
CAS No.: 3770-46-5
M. Wt: 228.28 g/mol
InChI Key: OXHJNEQUQRCQLW-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- is a heterocyclic compound that features a triazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with thiosemicarbazide, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    1H-1,2,4-Triazole-3-thiol: A simpler analog without the quinoline moiety.

    5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Contains a pyridine ring instead of quinoline.

    4-Methyl-4H-1,2,4-triazole-3-thiol: Features a methyl group on the triazole ring.

Uniqueness: 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- is unique due to the presence of both the triazole and quinoline rings, which confer distinct chemical properties and biological activities. The combination of these two moieties enhances its potential as a versatile compound in various applications .

Properties

CAS No.

3770-46-5

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

5-quinolin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H8N4S/c16-11-13-10(14-15-11)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,13,14,15,16)

InChI Key

OXHJNEQUQRCQLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC(=S)NN3

Origin of Product

United States

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